molecular formula C18H11F4N3O2 B10990393 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B10990393
M. Wt: 377.3 g/mol
InChI Key: GJCXQHXUOZTPMG-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of fluorine atoms on both phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted with suitable nucleophiles.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trichlorophenyl)acetamide
  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-tribromophenyl)acetamide

Uniqueness

The presence of fluorine atoms in 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its stability and biological activity.

Properties

Molecular Formula

C18H11F4N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C18H11F4N3O2/c19-11-3-1-10(2-4-11)15-5-6-17(27)25(24-15)9-16(26)23-12-7-13(20)18(22)14(21)8-12/h1-8H,9H2,(H,23,26)

InChI Key

GJCXQHXUOZTPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)F

Origin of Product

United States

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